8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 298.65 g/mol. This compound belongs to the class of triazolo-pyridines, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a chloro group and a trifluoromethyl group attached to a triazole ring fused with a pyridine ring.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and ChemicalBook, where it is available in different purities (≥95%) and quantities (e.g., 1 mg to larger bulk amounts) . It is classified under the following identifiers:
The synthesis of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step processes that may include:
Technical details regarding reaction conditions (temperature, solvent choice) and reagents used are critical for optimizing yield and purity.
The molecular structure of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can be represented as follows:
The compound's three-dimensional conformation can significantly influence its reactivity and biological activity.
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (solvent, temperature) are essential for achieving desired outcomes.
The mechanism of action for compounds like 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data supporting these mechanisms typically arise from in vitro and in vivo studies.
Key physical and chemical properties of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine include:
These properties are crucial for determining handling procedures and potential applications in scientific research.
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several scientific applications:
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in drug design, characterized by a fused bicyclic structure comprising a 1,2,4-triazole ring condensed with a pyridine ring. This architecture confers unique electronic and spatial properties critical for bioactivity. The nitrogen-rich framework facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The triazole ring acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a basic center capable of protonation or coordination [1]. This dual functionality enables molecular recognition across multiple enzyme classes and receptors.
The scaffold's planar geometry allows deep penetration into hydrophobic binding pockets, while substituents at C-3, C-6, and C-8 fine-tune steric and electronic complementarity with target proteins. For instance, antiproliferative derivatives exploit this rigidity to intercalate with tubulin or kinase domains, disrupting cancer cell proliferation. Compound 8l (featuring 3,4,5-trimethoxybenzylamino and thiazole moieties) demonstrates this principle, exhibiting broad-spectrum cytotoxicity against HeLa, HCT116, MCF-7, and A549 cell lines with half-maximal inhibitory concentration values spanning 5.98–12.58 µM. Its mechanism involves G2/M phase cell cycle arrest and apoptosis induction, underscoring the scaffold's versatility in targeting cellular machinery [1].
Table 1: Bioactive [1,2,4]Triazolo[4,3-a]Pyridine Derivatives and Their Therapeutic Applications
Compound | C-3 Substituent | C-6/C-8 Substituent | Biological Activity | Potency (IC50/EC50) |
---|---|---|---|---|
Derivative 1 | Not specified | Not specified | CD73 inhibition | Superior to nonphosphonate classes |
Derivative 8l | Thiazole | 3,4,5-Trimethoxybenzylamino | Broad-spectrum antiproliferative | 5.98–12.58 µM |
Trazodone* | Chlorophenylpiperazine | None | Serotonin antagonist (antidepressant) | Clinically established |
Foretinib analogue** | Quinoline | Phenoxy linkage | Dual c-Met/VEGFR-2 inhibition | 26.00 nM (c-Met) |
Note: Trazodone is a clinically approved drug containing the triazolopyridine scaffold [2].*Note: Structural modification inspired by triazolopyridine bioactivity [5].
The medicinal exploration of triazolopyridines commenced in the mid-20th century, driven by serendipitous discoveries of their CNS activity. Trazodone, developed in the 1960s as a triazolopyridine-based serotonin antagonist, marked the scaffold's entry into clinical psychiatry [2]. Early synthetic routes relied on condensation reactions between 2-hydrazinylpyridines and carboxylic acid derivatives or aldehydes, but suffered from low yields, harsh conditions, and limited substituent tolerance. For example, pioneering work in the 1980s by Heath and Rees revealed unexpected rearrangements during alkyne cyclizations, complicating access to pure isomers [9].
The 21st century witnessed transformative methodological advances enabling rational drug design:
These innovations expanded accessible chemical space, enabling systematic structure-activity relationship studies. The evolution from trazodone to contemporary kinase inhibitors like the foretinib-inspired triazolopyrazine derivatives exemplifies this progression, where structural diversification yielded compounds with nanomolar inhibitory potency against oncogenic targets like c-Met (half-maximal inhibitory concentration = 26.00 nM) [5].
Table 2: Historical Timeline of Key Developments in Triazolopyridine Chemistry
Decade | Development | Impact |
---|---|---|
1960s | Trazodone discovery | Established scaffold in CNS pharmacology |
1980s | Mechanistic studies of alkyne cyclizations | Revealed rearrangement pathways |
2000s | Palladium-catalyzed cross-couplings | Enabled C-6/C-8 functionalization |
2010s | One-pot syntheses | Improved efficiency and sustainability |
2020s | Electrochemical desulfurative cyclizations | Metal-free access to 3-amino derivatives |
The bioactivity of [1,2,4]triazolo[4,3-a]pyridines is exquisitely sensitive to substituent effects, with the chloro, trifluoromethyl, and pyridinyl groups in 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine exemplifying strategic modifications for target engagement.
Chloro (C-8 Position):
Trifluoromethyl (C-6 Position):
3-Pyridinyl (C-3 Position):
Table 3: Electronic and Steric Parameters of Key Substituents
Substituent | Hammett σₚ* | Hansch π* | Molar Refractivity (cm³/mol) | Role in Bioactivity |
---|---|---|---|---|
Chloro (C-8) | +0.23 | +0.71 | 6.03 | Metabolic stabilization, hydrophobic filling |
Trifluoromethyl (C-6) | +0.54 | +0.88 | 5.02 | Lipophilicity enhancement, halogen bonding |
3-Pyridinyl (C-3) | -0.28 (pyridinium) | -0.26 | 24.32 | Metal coordination, π-stacking |
*Note: σₚ measures electron-withdrawing capacity; π measures lipophilicity contribution. Data derived from quantum chemical analyses [4] [7].
Synergistically, these groups create a "multivalent pharmacophore": The chloro and trifluoromethyl groups drive membrane penetration and target residence time, while the pyridinyl moiety directs specific binding. This is evidenced in c-Met inhibitors where analogous substituent patterns yield compounds with half-maximal inhibitory concentration values <100 nM and enhanced selectivity profiles [5]. The trifluoromethyl group's orthogonal effects—simultaneously boosting lipophilicity and electronic interactions—make it indispensable for optimizing triazolopyridine-based therapeutics targeting intracellular enzymes.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8